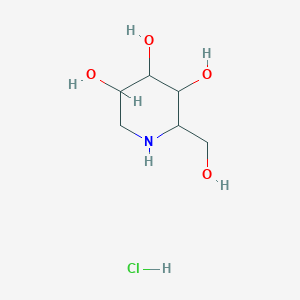

1-Deoxynojirimycin hydrochloride

Vue d'ensemble

Description

An alpha-glucosidase inhibitor with antiviral action. Derivatives of deoxynojirimycin may have anti-HIV activity.

Applications De Recherche Scientifique

Bioactivity and Clinical Applications

1-DNJ, found in mulberry leaves, silkworms, and certain microorganisms, exhibits anti-hyperglycemic, anti-obese, anti-viral, and anti-tumor properties. Its derivatives, such as miglitol, miglustat, and migalastat, have been clinically applied to treat diseases like diabetes and lysosomal storage disorders. The review by Wang et al. (2020) focuses on the extraction, determination, pharmacokinetics, and bioactivity of 1-DNJ, highlighting its significant clinical applications (Wang, Shen, Zhao, & Ye, 2020).

Enhancement of Bioavailability

Sun et al. (2019) aimed to enhance the oral bioavailability of 1-DNJ through the preparation of controlled release matrix pellets, demonstrating a significant improvement in bioavailability when compared to free 1-DNJ. This advancement indicates a promising approach to overcome the challenges of poor water solubility and low oral bioavailability associated with 1-DNJ, potentially broadening its clinical applications (Sun, Zhao, & Liu, 2019).

Dietary Sources and Extraction

The determination of 1-DNJ in silkworm larvae by Chen et al. (2014) established a rapid method for its extraction, suggesting that the larvae could be a valuable source for treating carbohydrate-mediated disorders. This study underscores the significance of developing efficient extraction methods to utilize natural sources of 1-DNJ for therapeutic purposes (Chen, Liu, & Shi, 2014).

Antidiabetic Effects

Research has consistently highlighted the antidiabetic effects of 1-DNJ, primarily through its α-glucosidase inhibitory action. For instance, its ability to prevent diet-induced obesity in mice by increasing adiponectin levels demonstrates a potential mechanism for its anti-obesity and antidiabetic effects. Tsuduki et al. (2013) presented findings that 1-DNJ not only reduced visceral fat weight and adipocyte size but also activated β-oxidation systems, suppressed lipid accumulation in the liver, and reduced plasma triacylglycerol levels, indicating its comprehensive effects on glucose and lipid metabolism (Tsuduki, Kikuchi, Kimura, Nakagawa, & Miyazawa, 2013).

Propriétés

IUPAC Name |

2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Deoxynojirimycin hydrochloride | |

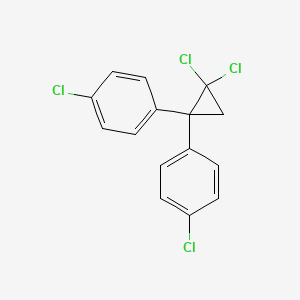

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

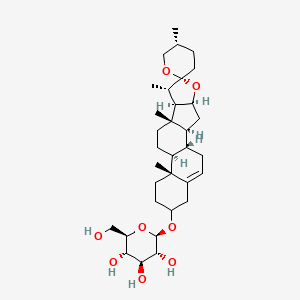

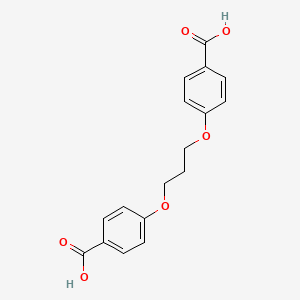

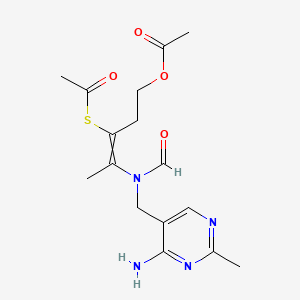

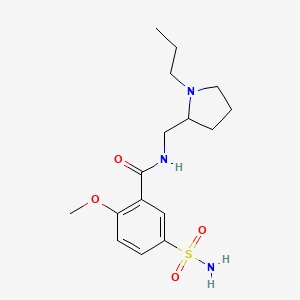

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Methylpropyl)cyclohex-1-en-1-yl]propanoic acid](/img/structure/B1197210.png)

![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)